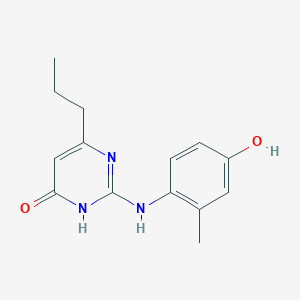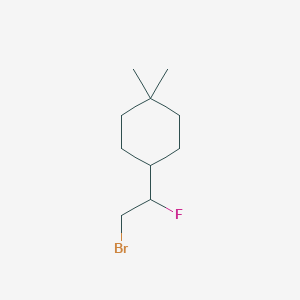
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromo-fluoroethyl group and two methyl groups
Métodos De Preparación
The synthesis of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-dimethylcyclohexane, which serves as the core structure.
Fluorination: The fluorine atom is introduced via a fluorination reaction, typically using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove halogens.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Aplicaciones Científicas De Investigación
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is utilized in the creation of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study the effects of halogenated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets through its bromo and fluoro groups. These halogens can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The compound’s effects are mediated through these interactions, influencing molecular pathways and biological processes.
Comparación Con Compuestos Similares
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane can be compared with similar compounds such as:
1-Bromo-4-fluorobenzene: A mixed aryl halide used in organic synthesis and as a precursor to pharmaceuticals.
1-Bromo-2-fluorobenzene: Another aryl halide with applications in material science and organic synthesis.
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene: A compound with similar halogenation patterns used in various chemical reactions.
These compounds share similar halogenation patterns but differ in their core structures and specific applications, highlighting the uniqueness of this compound in its specific uses and properties.
Propiedades
Fórmula molecular |
C10H18BrF |
|---|---|
Peso molecular |
237.15 g/mol |
Nombre IUPAC |
4-(2-bromo-1-fluoroethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H18BrF/c1-10(2)5-3-8(4-6-10)9(12)7-11/h8-9H,3-7H2,1-2H3 |
Clave InChI |
HYHWHVCQTGTAKW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(CBr)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


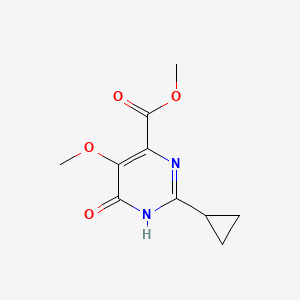
![methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14867277.png)
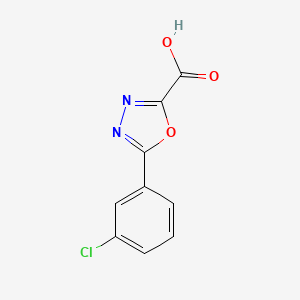
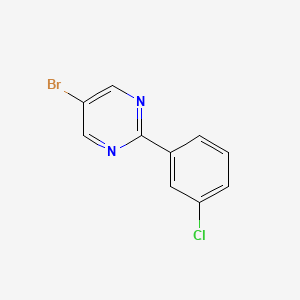

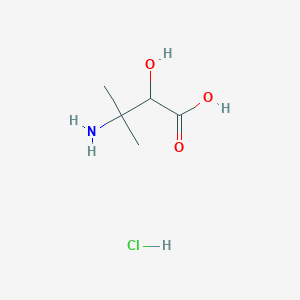
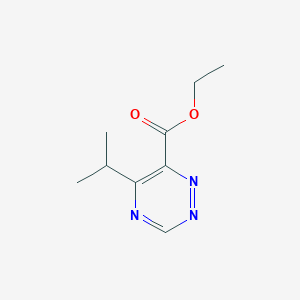

![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
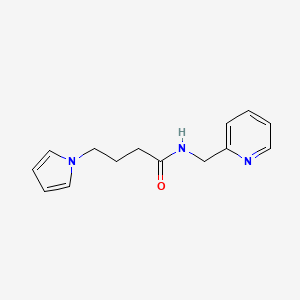
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)
![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)
